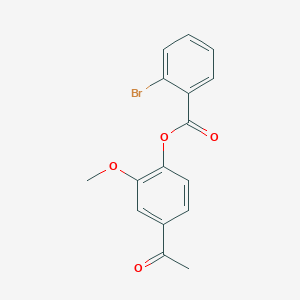
3-methoxy-4-(4-nitrophenoxy)benzaldehyde O-methyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives closely related to 3-methoxy-4-(4-nitrophenoxy)benzaldehyde O-methyloxime involves multistep organic reactions, with regioselective protection and functional group transformations playing crucial roles. For instance, the regioselective protection of hydroxyl groups in similar compounds has been achieved using different protecting groups, yielding varied yields (Plourde & Spaetzel, 2002). Moreover, the synthesis of substituted benzaldehyde derivatives through Knoevenagel condensation reactions underlines the versatility and complexity of synthesizing such compounds (Sukanya et al., 2021).
Molecular Structure Analysis
The crystal structure and molecular geometry of compounds similar to 3-methoxy-4-(4-nitrophenoxy)benzaldehyde O-methyloxime have been detailed through spectroscopic studies and crystallography. For example, the structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, a compound with a related framework, has been examined cyrstallographically, providing insights into the molecular arrangement and intermolecular interactions (Unver et al., 2009).
Chemical Reactions and Properties
The reactivity of compounds bearing methoxy and nitro groups, similar to the one , often involves nitration, oxidation, and other transformations that significantly alter their chemical properties. For instance, the nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution have been studied to understand the reaction mechanisms and product distributions (Beake et al., 1994).
科学的研究の応用
Heterogeneous Reaction Study
A study by Liu et al. (2017) on coniferyl alcohol, a compound structurally related to the query compound, provides insights into the heterogeneous reactions of organic compounds with radicals. This research might help understand the reactivity of "3-methoxy-4-(4-nitrophenoxy)benzaldehyde O-methyloxime" under similar conditions, potentially leading to novel applications in atmospheric chemistry or material science (Liu, Wen, & Wu, 2017).
Synthetic Methodology Development
Research by Banerjee et al. (2013) on the synthesis of complex organic compounds emphasizes the importance of starting materials like "3-hydroxy-4-methoxy-benzaldehyde" for constructing intricate molecules. Such methodologies could be adapted for synthesizing or modifying "3-methoxy-4-(4-nitrophenoxy)benzaldehyde O-methyloxime," with potential applications in creating new materials or bioactive molecules (Banerjee, Poon, & Bedoya, 2013).
Thermodynamic Studies
The phase diagram and thermal properties of organic analogues studied by Rai et al. (2016) can offer a framework for assessing the thermal stability and phase behavior of "3-methoxy-4-(4-nitrophenoxy)benzaldehyde O-methyloxime." Understanding these properties is crucial for applications in materials science, especially in designing compounds with specific thermal and physical characteristics (Rai, Pandey, & Rai, 2016).
Photoluminescent Property Research
Zhang & Feng (2010) investigated the synthesis and photoluminescent properties of coordination complexes with Schiff base ligands. This research could be relevant for exploring "3-methoxy-4-(4-nitrophenoxy)benzaldehyde O-methyloxime" in the development of new photoluminescent materials or sensors, given its potential for complex formation (Zhang & Feng, 2010).
Advanced Material Synthesis
Barberis & Mikroyannidis (2006) explored the synthesis of aluminum and zinc complexes with enhanced thermal stability and photoluminescence. Similar strategies could be applied to "3-methoxy-4-(4-nitrophenoxy)benzaldehyde O-methyloxime" for creating materials with specific optical properties, useful in electronics or as photoluminescent markers (Barberis & Mikroyannidis, 2006).
特性
IUPAC Name |
(E)-N-methoxy-1-[3-methoxy-4-(4-nitrophenoxy)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-20-15-9-11(10-16-21-2)3-8-14(15)22-13-6-4-12(5-7-13)17(18)19/h3-10H,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSQPHUXTZNGFN-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NOC)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/OC)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5593929.png)

![2-(methylthio)ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B5593940.png)
![N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5593946.png)
![1-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-4-methylpiperazine](/img/structure/B5593952.png)
![1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)acetone](/img/structure/B5593964.png)
![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5593970.png)

![4-(diethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593987.png)
![ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5593994.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5594002.png)
![(1S*,5R*)-6-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5594009.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5594013.png)